molecular formula C20H18N2O4S B2938186 N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-3-carboxamide CAS No. 892980-36-8

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2938186
CAS No.: 892980-36-8
M. Wt: 382.43
InChI Key: SLIPFUJKZKDYKN-UHFFFAOYSA-N
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Description

The compound “N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-3-carboxamide” appears to contain several functional groups, including a carbamoyl group (methylcarbamoyl), a benzothiophene group, and a chromene group. These groups could potentially confer various chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be complex due to the presence of multiple rings (benzothiophene and chromene) and functional groups (methylcarbamoyl and carboxamide). The exact structure would need to be determined using techniques like NMR or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The carbamoyl group could potentially undergo reactions like hydrolysis, and the benzothiophene and chromene rings might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple polar groups (like carbamoyl and carboxamide) could increase its solubility in polar solvents .

Scientific Research Applications

Metabolism and Pharmacokinetics

Compounds with complex structures, including those similar to N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-3-carboxamide, are frequently studied for their metabolic pathways and pharmacokinetic profiles. For instance, the metabolism and disposition of specific compounds in humans can reveal how a drug is absorbed, metabolized, and excreted from the body, contributing to our understanding of its safety and efficacy (Renzulli et al., 2011).

Toxicology and Safety Assessment

Toxicological studies are essential for assessing the safety of chemical compounds. Research on similar complex molecules often includes evaluating their potential toxic effects on various biological systems. These studies can range from in vitro assays to in vivo experiments designed to understand the toxicological mechanisms and potential health risks associated with exposure to these compounds.

Environmental Impact and Exposure

Some research focuses on the environmental impact and human exposure to synthetic compounds. Studies might investigate the presence of certain chemicals in environmental samples or their metabolites in human biological samples, aiming to assess exposure levels and potential health risks. For example, the analysis of specific biomarkers in urine or blood can provide insights into human exposure to environmental chemicals (Calafat et al., 2016).

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a drug, its mechanism would depend on its structure and the target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, compounds with carbamoyl groups can be hazardous, as they can potentially release toxic gases upon decomposition .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on determining its physical and chemical properties, and if it’s intended for use as a drug, future research could involve studying its pharmacological effects and potential therapeutic uses .

Properties

IUPAC Name

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-21-19(25)16-12-7-3-5-9-15(12)27-20(16)22-18(24)13-10-26-14-8-4-2-6-11(14)17(13)23/h2,4,6,8,10H,3,5,7,9H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIPFUJKZKDYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=COC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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